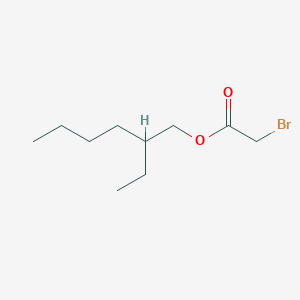

2-ethylhexyl 2-bromoacetate

Übersicht

Beschreibung

2-ethylhexyl 2-bromoacetate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid with a density of 1.192 g/cm³ and a boiling point of 243.1°C at 760 mmHg . This compound is primarily used in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-ethylhexyl 2-bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous removal of water and the use of efficient mixing and heating systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethylhexyl 2-bromoacetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-ethylhexanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethylhexyl 2-cyanoacetate or 2-ethylhexyl 2-aminoacetate can be formed.

Hydrolysis: The major products are bromoacetic acid and 2-ethylhexanol.

Wissenschaftliche Forschungsanwendungen

2-ethylhexyl 2-bromoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of plasticizers, surfactants, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-ethylhexyl 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This property makes it useful in biochemical assays and as a reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a 2-ethylhexyl group.

Methyl bromoacetate: Contains a methyl group instead of a 2-ethylhexyl group.

2-ethylhexyl chloroacetate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-ethylhexyl 2-bromoacetate is unique due to its specific alkyl group, which imparts different physical and chemical properties compared to its analogs. The 2-ethylhexyl group provides increased hydrophobicity and a higher boiling point, making it suitable for specific industrial applications .

Biologische Aktivität

2-Ethylhexyl 2-bromoacetate is an organic compound classified as a halogenated ester, with the molecular formula C₁₀H₁₉BrO₂. It appears as a colorless to pale yellow liquid and has notable applications in various fields, particularly in biochemical research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₉BrO₂

- Density : 1.192 g/cm³

- Boiling Point : Approximately 243.1°C at 760 mmHg

The compound is synthesized through the esterification of bromoacetic acid with 2-ethylhexanol, often using concentrated sulfuric acid as a catalyst under reflux conditions to facilitate the reaction and enhance yield.

This compound exhibits significant biological activity primarily due to its alkylating properties . It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, which is crucial for understanding its potential effects in biological systems. This property allows it to serve as a substrate in various biochemical assays and studies of enzyme mechanisms .

Toxicity and Safety

The compound is classified as a toxic agent, with potential hazards including skin absorption, ingestion, and inhalation. Its lachrymatory effects make it a strong irritant to skin and mucous membranes . In industrial settings, safety measures must be implemented to mitigate exposure risks.

Case Studies

- Alkylating Agent in Drug Development : A study conducted by Alcon Laboratories utilized this compound as an alkylating reagent in synthesizing aldose reductase inhibitors aimed at treating diabetic complications . The alkylating properties were instrumental in modifying target molecules effectively.

- Mutagenicity Testing : In vitro studies have shown mixed results regarding mutagenicity. While some assays indicated weakly positive results with metabolic activation, others demonstrated no significant mutagenic effects . This highlights the need for further research to fully understand its biological implications.

- Biochemical Assays : The compound has been employed in various biochemical assays to study enzyme mechanisms due to its ability to interact with nucleophilic sites on biomolecules. Its reactivity provides insights into enzyme catalysis and substrate specificity.

Summary of Biological Effects

| Study Type | Findings |

|---|---|

| Drug Development | Used as an alkylating agent for aldose reductase inhibitors |

| Mutagenicity Testing | Mixed results; weakly positive in some assays |

| Biochemical Assays | Effective substrate for studying enzyme mechanisms |

Eigenschaften

IUPAC Name |

2-ethylhexyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHUQNLJZDBIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324235 | |

| Record name | 2-Ethylhexyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68144-73-0 | |

| Record name | NSC406076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.